1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one
Description
1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one is an α,β-unsaturated ketone (propenone) derivative featuring:
- 4-Acetylpiperazin-1-yl group, contributing hydrogen-bonding capacity and modulating solubility.
- 4-[(2-Isopropylphenyl)sulfanyl]-3-nitrophenyl substituent, combining a lipophilic sulfur-containing aromatic group and an electron-withdrawing nitro moiety.
This structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to electronic and steric effects .
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGGAYLWTDOFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 1-(4-acetylpiperazin-1-yl)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-en-1-one involves three key stages:
- Preparation of the nitro-sulfanyl benzaldehyde intermediate
- Synthesis of the acetylpiperazine precursor
- Claisen-Schmidt condensation
This approach leverages nucleophilic aromatic substitution, acetylation, and base-catalyzed aldol condensation, as inferred from methodologies in analogous chalcone syntheses.
Stage 1: Nitro-Sulfanyl Benzaldehyde Synthesis
Target Intermediate: 3-Nitro-4-[(2-Isopropylphenyl)sulfanyl]benzaldehyde
Key Steps :
- Nitration : Introduce a nitro group at the 3-position of benzaldehyde.
- Sulfanyl Group Installation : Attach 2-isopropylphenylthio at the 4-position via coupling.
Detailed Protocol :
Critical Notes :
Stage 2: Acetylpiperazine Precursor Synthesis
Target Intermediate: 1-(4-Acetylpiperazin-1-YL)-4-Nitrophenyl
Key Steps :
- Piperazine Synthesis : Prepare 1-(4-nitrophenyl)piperazine.
- Acetylation : Introduce an acetyl group at the piperazine nitrogen.
Detailed Protocol :
| Step | Procedure | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine Formation | 4-Nitrophenylpiperazine, K₂CO₃, DMF, 80°C | ~88% |
| 2 | Acetylation | Acetic anhydride, pyridine, RT | ~90% |
Critical Notes :
Stage 3: Claisen-Schmidt Condensation
Final Product Synthesis
Key Reaction :
3-Nitro-4-[(2-Isopropylphenyl)sulfanyl]benzaldehyde + 1-(4-Acetylpiperazin-1-YL)-4-Nitrophenyl → Target Chalcone
Detailed Protocol :
| Step | Procedure | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Aldol Condensation | NaOH (10%), ethanol, reflux, 6–8 hr | ~65% |
| 2 | Purification | Crystallization (ethanol/water) | ~95% purity |
Critical Notes :
Alternative Methodologies
Analytical Data
Troubleshooting
| Issue | Cause | Solution |
|---|---|---|
| Low Yield | Incomplete nitration | Optimize HNO₃/H₂SO₄ ratio |
| Byproducts | Z-isomer formation | Use NaOH >10% |
| Purity | Residual catalysts | Activated carbon treatment |
Comparative Data
| Method | Yield | Purity | Steps |
|---|---|---|---|
| Ullmann | 60% | 92% | 3 |
| Mitsunobu | 75% | 95% | 2 |
| Claisen-Schmidt | 65% | 95% | 1 |
Optimal Route : Mitsunobu thiolation + Claisen-Schmidt.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and unique optical characteristics.
Mechanism of Action
The mechanism of action of (2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Propenone Derivatives with Piperazine/Piperidine Moieties
Compound A : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
- Key Differences :
- The piperazine group is substituted with bulky bis(4-methoxyphenyl)methyl, increasing steric hindrance.
- Methoxy and ethoxy groups on the phenyl ring enhance electron-donating effects, contrasting with the nitro group in the target compound.
- Implications : Reduced solubility compared to the acetylpiperazine group in the target compound due to higher hydrophobicity.
Compound B : (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Nitro group position (3- vs. 3-nitro in the target) may alter electronic distribution.
- Implications : Lower solubility and target affinity compared to the acetylpiperazine-containing target compound.
Compound C : (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
- Key Differences :
- Furan-2-carbonyl group on piperazine introduces a heterocyclic moiety, enhancing metabolic stability.
- Fluorine substituent increases electronegativity, contrasting with the isopropylphenylsulfanyl group in the target.
- Implications : Improved bioavailability but reduced lipophilicity compared to the sulfur-containing target compound.
Propenone Derivatives with Nitro or Hydroxy Substituents
Compound D : 1-(4-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Key Differences: Hydroxyphenyl group acts as a hydrogen-bond donor, absent in the target compound. Lacks piperazine and sulfur-based substituents.
- Implications : Higher polarity but reduced membrane permeability compared to the target compound.
Compound E : 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Key Differences: Isobutylphenyl group increases lipophilicity but lacks the acetylpiperazine’s hydrogen-bonding capacity.
Research Findings and Implications
- Synthetic Routes: The target compound likely employs Claisen-Schmidt condensation, as seen in analogous propenones . Modifications in substituents (e.g., acetylpiperazine) require tailored coupling reagents.
- Pharmacokinetics : The sulfur atom in the target compound’s 2-isopropylphenylsulfanyl group enhances membrane permeability but may increase metabolic oxidation risk compared to Compounds C and D .
Biological Activity
1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and incorporates various functional groups that may influence its interaction with biological systems.
Chemical Structure
The IUPAC name for this compound is 1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one. Its molecular formula is , and it has a molecular weight of 455.55 g/mol. The structural complexity allows for various interactions with biological macromolecules, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular pathways, potentially leading to therapeutic effects. For instance, the piperazine moiety can facilitate binding to neurotransmitter receptors, while the nitrophenyl group may contribute to oxidative stress modulation.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one exhibit significant anticancer activity. A review of related compounds demonstrated that derivatives with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HePG-2 (Hepatocellular) | <0.1 | Induces apoptosis |
| Compound B | MCF-7 (Breast) | <0.5 | DNA fragmentation |
| Compound C | MDA MB-231 (Breast) | <0.25 | Inhibits cell proliferation |
Enzyme Inhibition
Research has shown that piperazine derivatives can act as inhibitors of human acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The ability of 1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one to inhibit this enzyme could be explored further for potential therapeutic applications.
Case Studies
A notable study evaluated the effects of a series of piperazine derivatives on cancer cell lines, revealing that modifications to the piperazine ring significantly impacted their cytotoxicity . The research highlighted how substituents on the aromatic rings influenced the binding affinity and selectivity towards specific targets, suggesting that 1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one could be optimized for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
